molecular formula C21H29N5O2 B2421383 N-cycloheptyl-1-{5-[(3-methylbutanoyl)amino]pyridin-2-yl}-1H-imidazole-4-carboxamide CAS No. 1251684-68-0

N-cycloheptyl-1-{5-[(3-methylbutanoyl)amino]pyridin-2-yl}-1H-imidazole-4-carboxamide

Cat. No. B2421383
CAS RN: 1251684-68-0
M. Wt: 383.496
InChI Key: YDJNLKDENZCDDV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a cycloheptyl group, a pyridin-2-yl group, and an imidazole-4-carboxamide group. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Heterocyclic Chemistry and Catalysis

Research in heterocyclic chemistry has led to the development of novel ligands and complexes. For instance, studies on chiral imidazo[1,5-a]pyridinium salts, which are structurally related to the specified compound, have shown their utility in asymmetric catalysis. These compounds have demonstrated significant potential in reactions leading to the synthesis of Pd and Rh complexes with considerable enantioselectivity, highlighting their applicability in organometallic catalysis and asymmetric synthesis (Roseblade et al., 2007).

Drug Discovery and Molecular Probes

In the realm of drug discovery and molecular probes, modifications to imidazo[1,2-a]pyrimidine have been explored to reduce metabolism mediated by aldehyde oxidase, with the goal of improving the stability and efficacy of potential drug candidates (Linton et al., 2011). Moreover, pyrrole–imidazole (Py–Im) hairpin polyamides, which share a structural motif with the compound , have been modified to enhance cellular uptake and biological activity, making them more effective as molecular probes or therapeutic agents by increasing their nuclear localization (Meier et al., 2012).

Synthetic Methodologies

Advancements in synthetic methodologies have also been reported, including a one-pot synthesis approach for imidazo[1,5-a]pyridines from carboxylic acids and 2-methylaminopyridines. This method allows for the introduction of various substituents, showcasing the versatility and efficiency of synthesizing complex heterocycles related to the specified compound (Crawforth & Paoletti, 2009). Similarly, a copper/iodine cocatalyzed decarboxylative cyclization of α-amino acids has been developed, enabling the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines and related structures in excellent yields, illustrating a significant step forward in heterocyclic synthesis (Wang et al., 2016).

Biological Applications

On the biological front, certain derivatives structurally akin to the specified compound have been synthesized and evaluated for their potential anticancer and anti-inflammatory activities. This includes novel series of pyrazolo[3,4-d]pyrimidines, highlighting the broad applicability of these heterocyclic frameworks in medicinal chemistry and the potential for discovering new therapeutic agents (Rahmouni et al., 2016).

properties

IUPAC Name

N-cycloheptyl-1-[5-(3-methylbutanoylamino)pyridin-2-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-15(2)11-20(27)24-17-9-10-19(22-12-17)26-13-18(23-14-26)21(28)25-16-7-5-3-4-6-8-16/h9-10,12-16H,3-8,11H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJNLKDENZCDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CN=C(C=C1)N2C=C(N=C2)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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